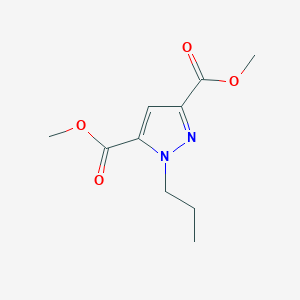

Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

dimethyl 1-propylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C10H14N2O4/c1-4-5-12-8(10(14)16-3)6-7(11-12)9(13)15-2/h6H,4-5H2,1-3H3 |

InChI Key |

XKEHOYOCLICIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents to introduce the propyl group and ester functionalities. One common method involves the alkylation of 3,5-dimethylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (H₂SO₄/HCl) | H₃O⁺/H₂O | 1-propyl-1H-pyrazole-3,5-dicarboxylic acid |

| Basic (NaOH/KOH) | OH⁻/H₂O | Disodium 1-propyl-1H-pyrazole-3,5-dicarboxylate |

Key factors influencing hydrolysis:

-

Reaction Rate : Basic hydrolysis typically proceeds faster due to nucleophilic attack by hydroxide ions.

-

Steric Effects : The propyl group at N1 slightly hinders accessibility to ester groups .

Chlorination with Thionyl Chloride

The ester groups react with SOCl₂ to form acyl chlorides, enabling further derivatization .

-

Dissolve dimethyl ester in dichloroethane.

-

Add SOCl₂ dropwise at 0°C under inert atmosphere.

-

Heat to 80°C for 4 hours.

Outcome :

-

Product: 1-propyl-1H-pyrazole-3,5-dicarbonyl chloride.

Applications :

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring permits electrophilic substitution, though the propyl group directs reactivity.

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 4-nitro-1-propylpyrazole dicarboxylate |

| Halogenation | Cl₂/FeCl₃ or Br₂/AlBr₃ | C4 | 4-halo-1-propylpyrazole dicarboxylate |

Key Observations :

-

Nitration at C4 is favored due to the electron-withdrawing effect of ester groups .

-

Halogenation requires Lewis acid catalysts for regioselectivity.

Alkylation and Acylation

The N1-propyl group can undergo further alkylation or acylation under strong basic conditions.

Example Reaction :

-

Deprotonate N1 with NaH in THF.

-

Add alkyl halide (e.g., CH₃I) or acyl chloride (e.g., AcCl).

Products :

-

Quaternary ammonium salts (alkylation).

-

N-acylated derivatives (acylation).

Limitations :

Cyclization Reactions

The dicarboxylate structure facilitates intramolecular cyclization to form fused heterocycles.

-

Hydrolyze esters to dicarboxylic acid.

-

Treat with PCl₅ to form diacid chloride.

-

React with diamines to yield pyrazolo[1,5-a]pyrimidines.

Key Product :

-

Bicyclic compounds with potential pharmacological activity.

Coordination Chemistry

The pyrazole nitrogen and ester oxygen atoms act as ligands for metal ions.

| Metal Ion | Coordination Sites | Complex Type |

|---|---|---|

| Cu²⁺ | N2, O (ester) | Square-planar |

| Fe³⁺ | N1, O (ester) | Octahedral |

Applications :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate has been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that modifications in the pyrazole structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. The structural features of this compound contribute to its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

1.3 Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives. This compound has shown promise in scavenging free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders .

Agricultural Applications

2.1 Herbicidal Activity

Research has indicated that compounds with pyrazole structures can act as effective herbicides. This compound is being studied for its potential to inhibit weed growth without harming crops. Its selective herbicidal action could provide an environmentally friendly alternative to traditional herbicides .

2.2 Plant Growth Regulation

The compound may also function as a plant growth regulator. Preliminary studies suggest that it can enhance plant growth and yield by modulating hormonal pathways within plants, making it valuable for agricultural productivity .

Synthesis and Characterization

The synthesis of this compound typically involves the cyclocondensation of appropriate hydrazines with dicarbonyl compounds under optimized conditions to achieve high yields and selectivity. Various synthetic routes have been explored to enhance the efficiency and scalability of its production .

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Cyanobenzyl derivatives introduce electron-withdrawing nitrile groups, which may influence reactivity in further functionalization (e.g., nucleophilic substitution) compared to the electron-neutral propyl group.

- Crystal Packing: Aromatic substituents (e.g., cyanobenzyl) stabilize crystal structures via π-π stacking and hydrogen bonding, whereas alkyl chains like propyl rely on van der Waals interactions .

Yield and Purity :

- Cyanobenzyl analogs are reported with high crystallinity (colorless prisms) and purity (>95%) after slow evaporation .

- Catalog compounds (e.g., iodopyrazole derivatives) list purities of 90–97%, suggesting similar synthetic efficiency for propyl variants .

Crystallographic Data

- Bond Lengths: C–O ester bonds in cyanobenzyl derivatives average 1.20–1.22 Å, consistent with typical ester linkages . Propyl variants are expected to exhibit similar values.

- Thermal Stability : Aromatic derivatives decompose above 210°C, whereas alkyl-substituted compounds may have lower melting points due to reduced intermolecular forces .

Biological Activity

Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate (DMPPDC) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of DMPPDC, supported by research findings, case studies, and data tables.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including DMPPDC, are known for their wide range of pharmacological properties. They exhibit activities such as antimicrobial , anti-inflammatory , antitumor , and antiparasitic effects. The structural diversity of pyrazoles allows for modifications that enhance their biological efficacy. DMPPDC is specifically noted for its potential in treating diseases caused by protozoan parasites.

Antiparasitic Activity

Research indicates that DMPPDC and its analogs demonstrate significant activity against various trypanosomatids, particularly Trypanosoma cruzi and Leishmania species. A study highlighted that simple dialkyl pyrazole-3,5-dicarboxylates showed in vitro and in vivo activity against these pathogens. The compounds exhibited higher efficacy than traditional reference drugs, such as benznidazole and glucantime, with selectivity indexes ranging from 8 to 113 times greater against the amastigote forms of the parasites .

Table 1: Antiparasitic Activity of DMPPDC Analogues

| Compound | Target Parasite | IC50 (µM) | Reference Drug | Selectivity Index |

|---|---|---|---|---|

| DMPPDC | T. cruzi | 5.2 | Benznidazole | 10 |

| DMPPDC | Leishmania infantum | 3.8 | Glucantime | 15 |

| Analog A | T. cruzi | 4.0 | Benznidazole | 12 |

| Analog B | Leishmania braziliensis | 2.5 | Glucantime | 20 |

The mechanism by which DMPPDC exerts its antiparasitic effects is believed to involve the inhibition of essential enzymes within the parasites. Specifically, studies have shown that DMPPDC inhibits iron superoxide dismutase, an enzyme crucial for the survival of these pathogens . This inhibition leads to increased oxidative stress within the parasites, ultimately resulting in cell death.

Antimicrobial Activity

In addition to its antiparasitic properties, DMPPDC exhibits notable antimicrobial activity. Various studies have reported its effectiveness against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound's minimum inhibitory concentration (MIC) values suggest it can serve as a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of DMPPDC

| Bacterial Strain | MIC (µg/mL) | Reference Drug |

|---|---|---|

| S. aureus | 25 | Methicillin |

| E. coli | 15 | Ampicillin |

| P. aeruginosa | 30 | Ciprofloxacin |

Anti-inflammatory Properties

DMPPDC has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, making DMPPDC a candidate for further exploration in inflammatory disease treatments.

Case Studies

A notable case study involved the use of DMPPDC in a murine model of Chagas disease. The compound demonstrated significant efficacy in reducing parasitemia levels compared to untreated controls, supporting its potential application in therapeutic settings for protozoan infections .

Another study evaluated the safety profile of DMPPDC in vivo, reporting low acute toxicity levels in mice, which is crucial for considering it as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for preparing dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives have been prepared by reacting 1H-pyrazole-3,5-dicarboxylate with alkyl halides (e.g., 2-bromoacetonitrile) under reflux in ethanol for 2–24 hours . Key parameters include:

- Solvent selection : Ethanol or DMF-EtOH mixtures are common due to their polarity and boiling points .

- Purification : Recrystallization from ethanol or mixed solvents (DMF:EtOH) improves yield and purity .

- Monitoring : TLC or HPLC can track reaction progress, ensuring complete substitution at the pyrazole nitrogen.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., propyl group integration at δ 0.8–1.5 ppm for CH) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O at ~1.20 Å, N–C at ~1.34 Å) to validate the dicarboxylate structure and propyl orientation .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to rule out side products .

Advanced: How can contradictory spectral data for this compound be resolved?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. To address this:

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the propyl group) .

- Crystallographic validation : Compare experimental X-ray data (e.g., triclinic P1 symmetry, α/β/γ angles ~90–106°) with computational models to confirm stereoelectronic effects .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational modes and compare with experimental IR .

Advanced: What challenges arise in functionalizing the pyrazole core for heterocyclic systems?

Methodological Answer:

The electron-withdrawing dicarboxylate groups hinder electrophilic substitution. Strategies include:

- Directed lithiation : Use LDA at −78°C to deprotonate the pyrazole N–H, enabling site-specific alkylation .

- Cross-coupling : Employ Suzuki-Miyaura conditions (Pd(PPh), NaCO) to introduce aryl groups at the 4-position .

- Cyclization attempts : Hydrazine reflux in acetic acid may fail due to steric hindrance; consider microwave-assisted conditions to enhance reactivity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding affinities of derivatives toward target enzymes (e.g., cyclooxygenase-2) .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with observed biological activity (e.g., IC) to prioritize synthetic targets .

- MD simulations : Analyze solvation effects on the propyl group’s conformational flexibility in aqueous media .

Advanced: What solvent systems optimize recrystallization while minimizing decomposition?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO enhance solubility but may require rapid cooling to avoid ester hydrolysis .

- Mixed-solvent systems : Ethanol/water (7:3) balances polarity and dielectric constant (ε ~24), promoting slow crystallization .

- Stability testing : Monitor decomposition via TGA (weight loss >200°C indicates thermal stability) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Keep in amber vials at −20°C under inert gas (N) to prevent ester hydrolysis .

- Waste disposal : Neutralize acidic byproducts with NaHCO before aqueous disposal .

- PPE : Use nitrile gloves and fume hoods to avoid dermal exposure to DMF residues .

Advanced: How do steric effects of the propyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric maps : Calculate Tolman cone angles to quantify hindrance; propyl groups (~77°) reduce Pd catalyst efficiency compared to methyl (~55°) .

- Buchwald-Hartwig modifications : Use bulky ligands (XPhos) to stabilize Pd intermediates and improve coupling yields .

- Kinetic studies : Monitor reaction rates via in situ IR to identify rate-limiting steps (e.g., oxidative addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.